Intropin
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Overview
Description
Dopaminium(1+) is an ammonium ion that is the conjugate acid of dopamine; major species at pH 7.3. It has a role as a human metabolite. It is a conjugate acid of a dopamine.
One of the catecholamine NEUROTRANSMITTERS in the brain. It is derived from TYROSINE and is the precursor to NOREPINEPHRINE and EPINEPHRINE. Dopamine is a major transmitter in the extrapyramidal system of the brain, and important in regulating movement. A family of receptors (RECEPTORS, DOPAMINE) mediate its action.
Scientific Research Applications
Gene Therapy and Sickle Cell Anemia Treatment:
- Sickle cell anemia treatment research has explored using RNA interference (RNAi) in stem cells. A study showed the potential of coregulating transgene expression and RNAi in hematopoietic stem cells, offering a therapeutic strategy that combines gene addition and gene silencing (Samakoglu et al., 2006).
Development of Gene Silencing Techniques:
- Research on the construction of intron-containing hairpin RNA (ihpRNA) has led to efficient gene silencing methods. These methods are crucial for gene-function exploration and engineering (Yan et al., 2009).
Scientific Workflow Reuse and Service-Oriented Research:
- In the field of services computing, a novel approach was proposed to support scientific workflow reuse. This involves recommending services in workflow composition based on service usage history, which could help scientists efficiently reuse successful processes (Zhang et al., 2011).
RNA Secondary Structure in Evolutionary Biology:
- Research on Drosophila melanogaster revealed the importance of RNA secondary structure in intron processing and evolution, highlighting the evolutionary maintenance of hairpin structures in intron 1 of the Adh gene (Chen & Stephan, 2003).
Enhancing Scientific Understanding and Research Expertise:
- A study on the validity of data in scientific disciplines outlined the concepts of validity and reliability in research. It emphasized understanding research methodology and the concepts of evidence in various scientific disciplines (Roberts, 2016).
Data Sharing and Collaboration in Scientific Research:
- The practices and perceptions of data sharing among scientists were explored, emphasizing the importance of data accessibility, re-use, preservation, and sharing for scientific progress (Tenopir et al., 2011).
Crowdsourcing in Scientific Research:
- A study discussed the potential of crowdsourcing in science, suggesting that horizontally distributed scientific research can complement traditional approaches, maximizing resources and promoting rigor and reliability (Uhlmann et al., 2019).
Properties
Molecular Formula |
C8H12NO2+ |
---|---|
Molecular Weight |
154.19 g/mol |
IUPAC Name |
2-(3,4-dihydroxyphenyl)ethylazanium |
InChI |
InChI=1S/C8H11NO2/c9-4-3-6-1-2-7(10)8(11)5-6/h1-2,5,10-11H,3-4,9H2/p+1 |
InChI Key |
VYFYYTLLBUKUHU-UHFFFAOYSA-O |
SMILES |
C1=CC(=C(C=C1CC[NH3+])O)O |
Canonical SMILES |
C1=CC(=C(C=C1CC[NH3+])O)O |
Synonyms |
3,4 Dihydroxyphenethylamine 3,4-Dihydroxyphenethylamine 4-(2-Aminoethyl)-1,2-benzenediol Dopamine Dopamine Hydrochloride Hydrochloride, Dopamine Hydroxytyramine Intropin |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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